molecular formula C6H4ClN3 B1374697 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-23-0

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1374697
CAS RN: 1427357-23-0
M. Wt: 153.57 g/mol
InChI Key: YNGBPVDOJWIJOK-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427357-23-0 . It has a molecular weight of 153.57 and its linear formula is C6H4ClN3 .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the search results, triazole compounds, which include 1,2,4-triazolo[1,5-a]pyridine, are known to be capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature .

Scientific Research Applications

Electronics Blue Fluorophore Development

The compound [1,2,4]Triazolo[1,5-a]pyridine has been utilized as an electron acceptor to create a deep-blue bipolar fluorescent emitter for electronic applications. This innovation is significant for developing new materials for OLEDs (Organic Light Emitting Diodes) which are used in display and lighting technologies .

Medicinal Chemistry Bio-isostere for Purines

In medicinal chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyridine are explored as bio-isosteres for purines. Purines are fundamental components of DNA and RNA and have various roles in metabolism and signaling pathways. The chloro-substituted variant could potentially offer unique interactions due to its electron-withdrawing properties .

Green Chemistry Catalyst-Free Synthesis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a catalyst-free, additive-free method under microwave conditions. This approach aligns with the principles of green chemistry by reducing the use of potentially hazardous substances .

Pharmaceuticals Novel Medicines Development

Triazoles are a focus in the development of novel medicines. The race to discover new therapeutic agents often involves the synthesis of potential compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine which may exhibit unique biological activities beneficial for drug development .

Future Directions

While specific future directions for 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This suggests that there may be potential for further exploration and development of compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine in the future.

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBPVDOJWIJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives?

A1: The research paper "HERBICIDES AU N-ARYL[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide" [] focuses on the synthesis and herbicidal activity of novel N-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. The key finding is that these compounds, synthesized by condensing a 2-chlorosulfonyl-[1,2,4]-triazolo[1,5-a]pyridine derivative with various aminoaryl compounds, exhibit [excellent herbicidal activity against a broad spectrum of vegetation at low application frequencies] [].

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